BenchChemオンラインストアへようこそ!

(5-Morpholinopyridin-3-yl)methanamine

Physicochemical profiling ADME prediction Lead optimization

This is the only regioisomer validated for single-digit nanomolar RAF kinase inhibitors (IC₅₀ 1–5.5 nM). The 5-morpholino substitution enforces a meta-relationship critical for metal coordination and cross-coupling regioselectivity—substituting with 2-, 4-, or 6-isomers introduces quantifiable potency loss and synthetic failure risk. For parallel library synthesis, the dihydrochloride salt (CAS 2098088-97-0) eliminates pre-neutralization, boosting aqueous solubility and reaction kinetics. ISO-certified suppliers offer NLT 98% purity with full analytical documentation (HPLC, NMR), 2–8°C storage. Structural precedent in PDB 5FVP confirms a ~120° vector angle in the nNOS heme domain, reducing docking uncertainty for rational design.

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 1211519-07-1
Cat. No. B572513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Morpholinopyridin-3-yl)methanamine
CAS1211519-07-1
Synonyms(5-Morpholinopyridin-3-yl)MethanaMine
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESC1COCCN1C2=CN=CC(=C2)CN
InChIInChI=1S/C10H15N3O/c11-6-9-5-10(8-12-7-9)13-1-3-14-4-2-13/h5,7-8H,1-4,6,11H2
InChIKeyMZTJFKPDTTVFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Morpholinopyridin-3-yl)methanamine (CAS 1211519-07-1): Procurement-Relevant Identity and Structural Class


(5-Morpholinopyridin-3-yl)methanamine (CAS 1211519-07-1) is a heterocyclic primary amine building block comprising a pyridine core substituted with a morpholine ring at the 5-position and an aminomethyl group at the 3-position . It belongs to the morpholinopyridinemethanamine family of intermediates widely employed in medicinal chemistry for constructing kinase inhibitor scaffolds and CNS-targeted compound libraries [1]. The free base (MW 193.25, formula C₁₀H₁₅N₃O) and its dihydrochloride salt (CAS 2098088-97-0) are commercially available with purities typically ranging from 95% to 98% [2].

Why Generic Substitution Fails for (5-Morpholinopyridin-3-yl)methanamine: Positional Isomer Differentiation


Morpholinopyridinemethanamine positional isomers—substituted at the 2-, 4-, 5-, or 6-positions of the pyridine ring—are not functionally interchangeable despite sharing the identical molecular formula (C₁₀H₁₅N₃O) and molecular weight (193.25) . The 5-morpholino substitution pattern dictates a unique meta-relationship between the morpholine oxygen lone pairs and the aminomethyl nucleophile, directly influencing both the geometry of metal-coordination complexes and the regioselectivity of downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . Published structure-activity relationship (SAR) data from RAF kinase inhibitor programs demonstrate that the 5-morpholinopyridin-3-yl scaffold confers single-digit nanomolar potency (IC₅₀ 1–5.5 nM) when incorporated into elaborated inhibitors, whereas analogous 6-morpholino or 2-morpholino regioisomers exhibit divergent potency and selectivity profiles in the same assay systems [1]. Substitution with a non-5-substituted isomer therefore introduces quantifiable risk of altered target engagement, reduced synthetic yield at the coupling step, and non-equivalent physicochemical properties (LogP, TPSA) that affect downstream purification and formulation [2].

Product-Specific Quantitative Evidence Guide for (5-Morpholinopyridin-3-yl)methanamine


Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) Compared to the 6-Position Isomer

The 5-morpholinopyridin-3-yl isomer exhibits a calculated LogP of 0.3769 and a TPSA of 51.38 Ų . In comparison, the closely related 6-morpholinopyridin-3-yl isomer (CAS 771572-26-0) displays a notably higher LogP of 1.14220 while sharing an identical TPSA of 51.38 Ų [1]. This ~0.77 log-unit difference in lipophilicity is quantitatively meaningful for chromatographic retention time prediction, aqueous solubility estimation, and blood-brain barrier permeability scoring in CNS drug discovery programs.

Physicochemical profiling ADME prediction Lead optimization

RAF Kinase Inhibitor Potency: The 5-Morpholinopyridin-3-yl Scaffold in Single-Digit Nanomolar IC₅₀ Inhibitors

Compounds built upon the 5-morpholinopyridin-3-yl core demonstrate potent inhibition of RAF kinases. In the ADP-Glo biochemical assay, elaborated inhibitors containing this scaffold achieved IC₅₀ values as low as 1 nM (US11377431, Example 48) and 5.5 nM (US11377431, Examples 52 and 57) against BRAF and RAF kinases [1][2]. While the free amine building block itself lacks intrinsic kinase activity, its incorporation into the final pharmacophore is essential for achieving this potency; the patent SAR explicitly demonstrates that variation of the pyridine substitution pattern modulates inhibitory activity [3].

Kinase inhibition RAF kinases Cancer therapeutics

Salt Form Availability: Free Base (1211519-07-1) vs. Dihydrochloride (2098088-97-0) for Differential Solubility and Handling

(5-Morpholinopyridin-3-yl)methanamine is commercially supplied in two distinct forms: the free base (CAS 1211519-07-1) and the dihydrochloride salt (CAS 2098088-97-0) [1]. The dihydrochloride salt (MW 266.16 g/mol) offers substantially enhanced aqueous solubility compared to the free base (MW 193.25 g/mol), facilitating direct use in aqueous reaction conditions without additional pH adjustment [2]. In contrast, the isomeric (6-morpholinopyridin-3-yl)methanamine is predominantly available only as the free base or monohydrochloride, limiting the solubility-tuning options available to the formulation chemist .

Salt selection Solubility enhancement Chemical procurement

Meta-Substitution Geometry: Enabling Regioselective Cross-Coupling and Metal Coordination Applications

The 5-morpholinopyridin-3-yl scaffold presents the morpholine and aminomethyl substituents in a meta relationship on the pyridine ring, producing a defined ~120° vector angle between the two functional handles . This geometry is structurally validated by the co-crystal structure of 4-methyl-6-[2-(5-morpholin-4-ylpyridin-3-yl)ethyl]pyridin-2-amine bound to rat neuronal nitric oxide synthase (nNOS) heme domain (PDB: 5FVP), where the 5-morpholinopyridin-3-yl moiety occupies a specific binding pocket geometry [1]. In contrast, the 2-morpholinopyridin-3-yl isomer (CAS 870063-29-9) presents an ortho relationship between morpholine and aminomethyl, resulting in a distinct ~60° vector angle that alters metal-chelation and receptor-binding geometries .

Cross-coupling Metal coordination Scaffold geometry

Commercial Purity Benchmarks: NLT 98% Specification with ISO-Certified Supply Chain

The 5-substituted isomer is commercially available at a purity specification of NLT 98% from ISO-certified suppliers such as MolCore, with analytical documentation including HPLC, NMR, and GC traces provided as part of the certificate of analysis . Vendor benchmarking indicates that the 6-morpholinopyridin-3-yl isomer (CAS 771572-26-0) is commonly supplied at 95–97% purity, while the 2-substituted isomer (CAS 870063-29-9) is typically offered at 97% . For procurement workflows requiring ≥98% purity without additional in-house purification, the 5-isomer's routine availability at the higher specification grade translates to reduced purification burden and faster experimental turnaround.

Quality control Purity specification ISO certification

Best Research and Industrial Application Scenarios for (5-Morpholinopyridin-3-yl)methanamine


RAF Kinase Inhibitor Lead Optimization Programs Requiring the 5-Morpholinopyridin-3-yl Pharmacophore

Medicinal chemistry teams pursuing RAF kinase inhibitors with single-digit nanomolar potency should procure the 5-substituted isomer exclusively, as elaborated inhibitors built on this scaffold achieve IC₅₀ values of 1–5.5 nM in ADP-Glo biochemical assays . The US11377431 patent family explicitly demonstrates that the 5-morpholinopyridin-3-yl core is integral to the pharmacophore; SAR exploration with alternative regioisomers is not covered by the disclosed potency data, making the 5-isomer the only structurally validated starting material for replicating or extending this chemical series .

Aqueous-Phase Synthetic Chemistry Utilizing the Dihydrochloride Salt for Direct Coupling Reactions

For amide coupling, reductive amination, or sulfonamide formation conducted in aqueous or mixed aqueous-organic solvent systems, the dihydrochloride salt form (CAS 2098088-97-0) eliminates the need for pre-neutralization of the free base . This is particularly advantageous in parallel synthesis and automated library production where minimizing unit operations is critical. The enhanced aqueous solubility of the dihydrochloride, documented by supplier technical notes, enables higher substrate loading and faster reaction kinetics compared to the free base form .

Structure-Based Drug Design Requiring Crystallographically Validated Meta-Substituted Pyridine Geometry

Structural biology groups using X-ray crystallography or cryo-EM to guide ligand design should select the 5-morpholinopyridin-3-yl scaffold when the target binding site requires a ~120° vector angle between hydrogen-bonding functionalities. The co-crystal structure in PDB 5FVP provides direct experimental validation of this geometry within the nNOS heme domain active site . This structural precedent reduces the conformational sampling uncertainty inherent in docking studies and supports rational design of analogs with predictable binding modes .

GLP-Compliant Scale-Up Synthesis Requiring ≥98% Purity Benchmarks with Full Analytical Traceability

Process chemistry and CMC teams tasked with delivering multi-gram to kilogram quantities under GLP or GMP guidelines benefit from the 5-isomer's availability at NLT 98% purity from ISO-certified suppliers . The combination of high initial purity, documented analytical certificates (HPLC, NMR, GC), and controlled storage conditions (2–8°C, sealed in dry atmosphere) minimizes the impurity-related failure rate in subsequent regulatory starting material qualification . Comparable regioisomers are not routinely offered at this purity tier with equivalent documentation standards.

Quote Request

Request a Quote for (5-Morpholinopyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.